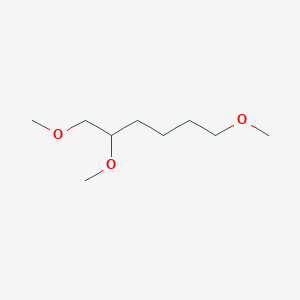![molecular formula C13H25NO B14512613 2-[(Dimethylamino)methyl]-3-methyl-6-(propan-2-yl)cyclohexan-1-one CAS No. 63159-63-7](/img/structure/B14512613.png)
2-[(Dimethylamino)methyl]-3-methyl-6-(propan-2-yl)cyclohexan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(Dimethylamino)methyl]-3-methyl-6-(propan-2-yl)cyclohexan-1-one is an organic compound with the molecular formula C13H25NO. It is a derivative of cyclohexanone and contains a dimethylamino group, a methyl group, and an isopropyl group. This compound is known for its applications in various fields, including chemistry, biology, medicine, and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(Dimethylamino)methyl]-3-methyl-6-(propan-2-yl)cyclohexan-1-one typically involves the reaction of cyclohexanone with dimethylamine and formaldehyde. The reaction is carried out under acidic or basic conditions, depending on the desired yield and purity of the product. The process can be summarized as follows:
- The reaction mixture is heated to promote the formation of the desired product.
- The product is then purified using techniques such as distillation or recrystallization.
Cyclohexanone: is reacted with in the presence of .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the process.
Analyse Chemischer Reaktionen
Types of Reactions
2-[(Dimethylamino)methyl]-3-methyl-6-(propan-2-yl)cyclohexan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The dimethylamino group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reducing agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution reagents: Halogens (Cl2, Br2), alkylating agents
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids
Reduction: Formation of alcohols or amines
Substitution: Formation of halogenated or alkylated derivatives
Wissenschaftliche Forschungsanwendungen
2-[(Dimethylamino)methyl]-3-methyl-6-(propan-2-yl)cyclohexan-1-one has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential effects on biological systems and its interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-[(Dimethylamino)methyl]-3-methyl-6-(propan-2-yl)cyclohexan-1-one involves its interaction with specific molecular targets and pathways. The dimethylamino group can interact with receptors or enzymes, leading to various biological effects. The compound may also undergo metabolic transformations, resulting in active metabolites that contribute to its overall activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cyclohexanone: A simpler ketone with similar structural features.
Dimethylaminoisopropanol: Contains a dimethylamino group and an alcohol functional group.
Menthol: A cyclic compound with a hydroxyl group and similar molecular weight.
Uniqueness
2-[(Dimethylamino)methyl]-3-methyl-6-(propan-2-yl)cyclohexan-1-one is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Eigenschaften
CAS-Nummer |
63159-63-7 |
|---|---|
Molekularformel |
C13H25NO |
Molekulargewicht |
211.34 g/mol |
IUPAC-Name |
2-[(dimethylamino)methyl]-3-methyl-6-propan-2-ylcyclohexan-1-one |
InChI |
InChI=1S/C13H25NO/c1-9(2)11-7-6-10(3)12(13(11)15)8-14(4)5/h9-12H,6-8H2,1-5H3 |
InChI-Schlüssel |
YXVPQKJJGUGHCJ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1CCC(C(=O)C1CN(C)C)C(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


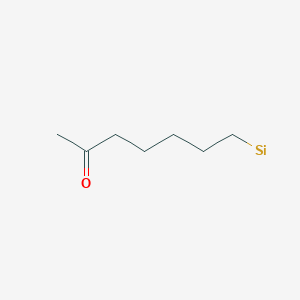

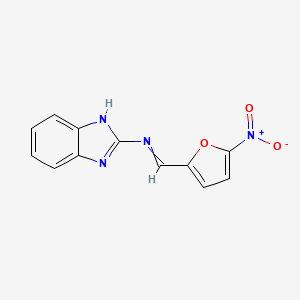
![[Ethyl(methyl)amino]acetonitrile](/img/structure/B14512536.png)

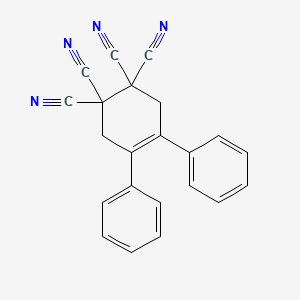
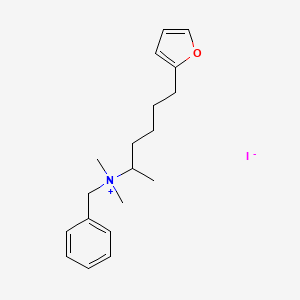
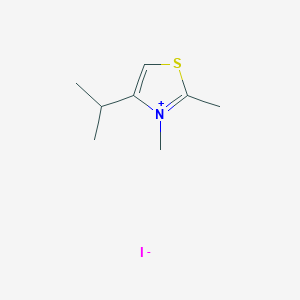
![3,7,9-Trioxabicyclo[4.2.1]nonane, 1,4,4,6-tetramethyl-](/img/structure/B14512573.png)

![4-{[(Prop-2-yn-1-yl)oxy]methoxy}but-2-yn-1-ol](/img/structure/B14512609.png)
![1-[(2R,5S)-5-(aminomethyl)-2,5-dihydrofuran-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B14512611.png)
![Urea, [(1-phenylcyclohexyl)methyl]-](/img/structure/B14512617.png)
